N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide is a versatile chemical compound with a unique structure that includes a furan ring, a propyl chain, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propyl chain: The propyl chain is introduced through alkylation reactions, often using alkyl halides or alcohols in the presence of a base.
Introduction of the methoxyphenoxy group: This step involves the reaction of the furan-propyl intermediate with a methoxyphenol derivative under suitable conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced furan derivatives.
Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce reduced furan derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenoxy group play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-Furanpropanol: A compound with a similar furan ring and propyl chain but lacking the methoxyphenoxy group.
Furan-2-yl-propan-1-ol: Another related compound with a furan ring and propyl chain.
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other furan derivatives.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12(9-13-7-8-20-10-13)17-16(18)11-21-15-6-4-3-5-14(15)19-2/h3-8,10,12H,9,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQMLSQIVGDOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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